Product packaging for 2-(3-Amino-1H-indazol-4-yl)acetonitrile(Cat. No.:)

2-(3-Amino-1H-indazol-4-yl)acetonitrile

Cat. No.: B11768736
M. Wt: 172.19 g/mol
InChI Key: KZVPEQKNJDTGQM-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-indazol-4-yl)acetonitrile is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features an indazole scaffold, a privileged structure in medicinal chemistry known to be present in compounds with a wide range of biological activities. Indazole derivatives have been identified as key components in various therapeutic agents, including kinase inhibitors, and are frequently explored for their anticancer and anti-inflammatory properties . The molecule contains two critical functional groups: a primary amine at the 3-position and a nitrile group attached at the 4-position via an acetonitrile linker. The amine group serves as a versatile handle for further synthetic modification, such as amide coupling reactions to create novel derivatives, a strategy commonly employed in optimizing drug candidates . The electron-withdrawing nitrile group can influence the electronic properties of the aromatic system and maybe be further elaborated or interact with biological targets. Researchers value this compound for its potential as a synthetic intermediate in constructing more complex molecules aimed at investigating new biological pathways or developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B11768736 2-(3-Amino-1H-indazol-4-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2-(3-amino-1H-indazol-4-yl)acetonitrile

InChI

InChI=1S/C9H8N4/c10-5-4-6-2-1-3-7-8(6)9(11)13-12-7/h1-3H,4H2,(H3,11,12,13)

InChI Key

KZVPEQKNJDTGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)CC#N

Origin of Product

United States

Overview of 2 3 Amino 1h Indazol 4 Yl Acetonitrile Within Indazole Compound Research

Within the extensive family of indazole compounds, 2-(3-Amino-1H-indazol-4-yl)acetonitrile represents a specific building block or intermediate in the synthesis of more complex molecules. Its structure combines the key features of a 3-aminoindazole core with an acetonitrile (B52724) group at the 4-position. The 3-aminoindazole moiety is particularly significant as it has been identified as an effective "hinge-binding" template for kinase inhibitors. nih.gov This suggests that compounds derived from this compound could be explored for their potential as kinase inhibitors in cancer therapy and other diseases.

The acetonitrile group at the 4-position offers a reactive handle for further chemical modifications. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, allowing for the construction of a diverse library of derivatives.

Computational and Theoretical Approaches in 2 3 Amino 1h Indazol 4 Yl Acetonitrile Research

Quantum Chemical Calculations for Compound Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 2-(3-Amino-1H-indazol-4-yl)acetonitrile. These methods allow for a detailed exploration of the molecule's electron distribution, which is fundamental to its chemical reactivity and selectivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For this compound, DFT calculations, often employing basis sets like B3LYP/6-311+, are utilized to optimize the molecular geometry and determine its electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. These calculations provide a theoretical foundation for predicting how this compound will behave in chemical reactions.

Analysis of Global and Local Reactivity Indices

From the foundational data provided by DFT calculations, several global and local reactivity indices can be determined. These descriptors quantify the reactivity of a molecule and help predict its behavior in various chemical environments. nih.gov

Global Reactivity Descriptors: These indices describe the molecule as a whole.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

Local Reactivity Descriptors: These indices, such as Fukui functions, identify the most reactive sites within the molecule, predicting where it is most susceptible to nucleophilic or electrophilic attack. This level of detail is crucial for understanding regioselectivity in reactions involving this compound.

ParameterSymbolFormulaCalculated Value (a.u.)Interpretation
HOMO EnergyEHOMO--0.215Electron-donating ability
LUMO EnergyELUMO--0.045Electron-accepting ability
Energy GapΔEELUMO - EHOMO0.170Chemical reactivity and stability
Ionization PotentialI-EHOMO0.215Energy to remove an electron
Electron AffinityA-ELUMO0.045Energy released upon gaining an electron
Chemical Hardnessη(I - A) / 20.085Resistance to deformation
Electronegativityχ(I + A) / 20.130Electron-attracting tendency
Electrophilicity Indexωχ² / (2η)0.099Propensity to accept electrons

Note: The values in this table are illustrative, based on typical DFT calculations for similar heterocyclic compounds, and serve to demonstrate the application of these theoretical methods.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, and specifically molecular docking, is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a potential drug molecule like this compound might interact with its biological target, typically a protein or enzyme.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations place the flexible ligand, this compound, into the binding site of a rigid or flexible protein target. A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. These simulations can screen virtual libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target. For this compound, docking studies can identify potential protein targets and provide a quantitative estimate of the binding strength, guiding further experimental validation.

Elucidation of Potential Binding Poses

Beyond predicting binding affinity, docking studies reveal the specific three-dimensional orientation, or "pose," of the ligand within the protein's binding pocket. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. Understanding the binding pose is critical for structure-activity relationship (SAR) studies, as it explains why certain molecular features contribute to or detract from binding affinity. For this compound, elucidating its binding pose can inform the design of more potent and selective analogs.

Protein Target (PDB ID)Potential Therapeutic AreaPredicted Binding Affinity (kcal/mol)Key Interacting Residues
VEGFR2 (e.g., 2OH4)Anti-angiogenesis / Cancer-8.5Cys919, Asp1046, Glu885
BCR-ABL Kinase (e.g., 2HYY)Chronic Myeloid Leukemia-9.1Met318, Thr315, Phe382
p38 MAP Kinase (e.g., 1A9U)Inflammation-7.9Met109, Lys53, Asp168

Note: This table presents hypothetical docking results for this compound against plausible protein kinase targets, illustrating the type of data generated from molecular docking studies.

Spectroscopic Property Predictions and Experimental Validation

Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound.

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ruc.dk Similarly, vibrational frequencies from Infrared (IR) spectroscopy and electronic transitions from UV-Vis spectroscopy can be computed. researchgate.netmdpi.com

A crucial step in computational research is the correlation of these predicted spectra with experimentally obtained data. A strong agreement between the calculated and measured spectra provides confidence in both the structural assignment of the compound and the accuracy of the computational model. nih.gov Discrepancies, on the other hand, can point to incorrect structural assumptions or highlight the limitations of the theoretical approach, prompting further investigation. nih.gov This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical characterization. ruc.dk

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (1H, 13C, 15N)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of organic molecules like this compound. ipb.pt Methods such as the Gauge-Including Atomic Orbital (GIAO) approach are frequently employed to predict 1H, 13C, and 15N NMR chemical shifts. acs.orgresearchgate.net These quantum mechanical calculations provide a set of theoretical chemical shifts that can be compared with experimental data to validate the proposed molecular structure. nih.gov

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net For complex heterocyclic systems, it is common to use density functional theory (DFT) methods, such as B3LYP, combined with a suitable basis set to achieve a good correlation between calculated and experimental values. acs.orgunn.edu.ng

Discrepancies between calculated and observed shifts can often be attributed to solvent effects, concentration, and temperature, which are not always perfectly modeled in the gas-phase calculations typically performed. unn.edu.ngpdx.edu Therefore, comparing the pattern of chemical shifts and the relative differences between them is often more informative than comparing absolute values.

Below is an illustrative table comparing hypothetical experimental NMR data for this compound with calculated values.

Table 1: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (ppm) for this compound.

Atom Hypothetical Experimental δ (ppm) Calculated δ (ppm) (GIAO/DFT)
1H NMR
NH (indazole) 11.5 11.3
NH2 5.8 5.6
H5 7.2 7.1
H6 7.0 6.9
H7 7.5 7.4
CH2 4.0 3.9
13C NMR
C3 150.0 149.5
C3a 120.0 119.8
C4 110.0 109.7
C5 125.0 124.6
C6 118.0 117.5
C7 128.0 127.8
C7a 140.0 139.6
CH2 20.0 19.8
CN 117.0 116.5
15N NMR
N1 -150.0 -152.3
N2 -80.0 -81.5
NH2 -320.0 -322.1

Note: The data in this table is illustrative and intended to represent the type of information obtained from such studies. The 15N NMR chemical shifts are reported relative to a standard like nitromethane or ammonia. semanticscholar.orgnih.gov

Infrared (IR) Spectroscopy Analysis

Theoretical infrared (IR) spectroscopy analysis involves calculating the vibrational frequencies of a molecule to predict its IR spectrum. These calculations are typically performed using DFT methods, which can provide a good approximation of the experimental spectrum. nih.gov For this compound, this analysis helps in the assignment of the various vibrational modes corresponding to its functional groups.

Key vibrational frequencies of interest include the N-H stretching vibrations of the amino and indazole groups, the C≡N stretch of the nitrile group, and the various C-H and C=C stretching and bending modes of the aromatic system. researchgate.net The nitrile (C≡N) stretching frequency is typically observed in the range of 2260-2220 cm-1. researchgate.netacs.org However, in some molecules, the intensity of this band can be unusually weak. astrochem.org

A comparison of the calculated and experimental IR spectra can confirm the presence of these functional groups and provide insights into the molecule's structure and bonding. nih.gov

Table 2: Characteristic Infrared Frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
N-H (Indazole) Stretching 3300-3500 (broad)
N-H (Amino) Stretching 3100-3500
C-H (Aromatic) Stretching 3000-3100
C≡N (Nitrile) Stretching 2220-2260
C=C (Aromatic) Stretching 1450-1600
C-N Stretching 1250-1350

Note: This table provides a general range for the expected vibrational frequencies.

X-ray Crystallography for Definitive Structural Insights

Determination of Compound Conformations and Torsion Angles

For a molecule like this compound, X-ray crystallography can reveal the precise spatial arrangement of the acetonitrile (B52724) group relative to the indazole ring system. nih.govnih.gov This is defined by the torsion angles between the two moieties. The planarity of the indazole ring system and any intermolecular interactions, such as hydrogen bonding involving the amino and indazole N-H groups, can also be determined. nih.gov

Analysis of the crystal packing can provide insights into the intermolecular forces that govern the solid-state structure. These interactions can play a crucial role in the physical properties of the compound.

Table 3: Illustrative Torsion Angles for this compound from X-ray Crystallography.

Torsion Angle Atoms Involved Hypothetical Value (°)
τ1 N1-C7a-C4-C(CH2) 178.5
τ2 C7a-C4-C(CH2)-C(N) -85.2

Note: The data in this table is hypothetical and serves to illustrate the type of conformational data obtained from X-ray crystallography. nih.gov

Analysis of Protein-Ligand Co-crystal Structures

In the context of drug discovery, obtaining a co-crystal structure of this compound bound to its target protein is of paramount importance. domainex.co.uk This provides a detailed picture of the binding mode of the inhibitor, revealing the key interactions between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net

These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.net For instance, the amino group and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors. The aromatic indazole ring can participate in π-stacking interactions with aromatic residues in the protein.

This structural information is invaluable for understanding the basis of the compound's inhibitory activity and for guiding the rational design of more potent and selective inhibitors. nih.govtandfonline.com The analysis of such co-crystal structures is a cornerstone of structure-based drug design.

Table 4: Compound Names Mentioned in the Article

Compound Name

Future Directions and Research Gaps in 2 3 Amino 1h Indazol 4 Yl Acetonitrile Studies

Development of Highly Selective and Potent Analogs for Specific Biological Targets

A primary focus of future research will be the rational design of analogs of 2-(3-Amino-1H-indazol-4-yl)acetonitrile to achieve higher potency and selectivity for specific protein kinase targets. The 1H-indazole-3-amine structure is a well-established hinge-binding fragment, crucial for the activity of many kinase inhibitors. nih.gov Future work will likely involve systematic structural modifications to optimize interactions with the target kinase.

Key strategies for developing these analogs include:

Structure-Activity Relationship (SAR) Studies: Researchers will continue to synthesize and test new derivatives to build comprehensive SAR models. For instance, studies on other 1H-indazol-3-amine derivatives have shown that substitutions at various positions on the indazole ring can significantly impact inhibitory activity and selectivity against different kinases like Pim-1 and FGFR1. mdpi.comnih.gov

Fragment-Based Drug Discovery: This approach, which has been successful for other indazole-based inhibitors, involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. mdpi.comnih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties.

Research FocusKey Findings on Indazole AnalogsPotential Application to this compound
Pim Kinase Inhibition Novel 1H-indazole derivatives with modifications on the piperidine (B6355638) and 2,6-difluorophenyl moieties have shown potent pan-Pim kinase inhibition. mdpi.comAnalogs could be designed with similar modifications to target Pim kinases, which are implicated in various cancers.
FGFR Inhibition 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have been identified as potent FGFR1 inhibitors. nih.govThe acetonitrile (B52724) group could be modified or replaced to enhance interactions with the FGFR active site.
Multi-Target Inhibition Some indazole derivatives have been designed as multi-target inhibitors, for example, against VEGFR-2, Tie-2, and EphB4. mdpi.comDerivatives of this compound could be developed to inhibit multiple signaling pathways involved in angiogenesis and tumor growth.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary application of indazole derivatives has been in oncology, their mechanism of action as kinase inhibitors opens the door to a wide range of other therapeutic areas. Future research will likely explore the potential of this compound and its analogs for treating:

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways. Indazole derivatives have already shown anti-inflammatory properties, and further investigation could lead to treatments for conditions like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Neurodegenerative Diseases: Dysregulation of kinase activity is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. Targeting specific kinases in the brain with indazole-based inhibitors could offer new therapeutic strategies.

Infectious Diseases: Some indazole derivatives have demonstrated anti-HIV, antibacterial, and antifungal activity. nih.gov Further exploration in this area could lead to the development of novel anti-infective agents.

Metabolic Disorders: Kinases are involved in metabolic regulation, and targeting them could provide new treatments for diabetes and other metabolic conditions. nih.gov

Advancement of Asymmetric and Green Synthetic Methodologies for Scalability

The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for the large-scale production of this compound and its analogs. Future research in this area will focus on:

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic methods that reduce waste, use less hazardous reagents, and are more energy-efficient. samipubco.comresearchgate.net For example, the use of eco-friendly catalysts like ammonium (B1175870) chloride and natural catalysts such as lemon peel powder under ultrasound irradiation has been reported for the synthesis of indazole derivatives. samipubco.comresearchgate.net

Asymmetric Synthesis: For chiral indazole derivatives, the development of stereoselective synthetic methods is essential, as different enantiomers can have vastly different biological activities.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of indazole derivatives is a promising area for future research.

Novel Catalytic Systems: The exploration of new and more efficient catalysts, such as copper- and palladium-based systems, will continue to be a priority for the synthesis of substituted 3-aminoindazoles. organic-chemistry.org

Integration of Advanced Computational Approaches with High-Throughput Screening

Computational methods are becoming indispensable tools in drug discovery. For this compound and its analogs, future research will see an even greater integration of computational and experimental approaches:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how different analogs will bind to their target kinases, helping to guide the design of more potent and selective inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of indazole derivatives with their biological activity, enabling the prediction of the activity of new compounds before they are synthesized.

Virtual Screening: Large libraries of virtual compounds can be screened computationally to identify those with the highest probability of being active against a specific target. This can significantly accelerate the discovery of new lead compounds.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds in parallel. The integration of HTS with computational predictions can create a powerful and efficient drug discovery pipeline.

Understanding and Overcoming Acquired Resistance Mechanisms in Targeted Therapies

A major challenge with targeted therapies, including kinase inhibitors, is the development of acquired resistance. Future research on this compound-based therapies must address this issue:

Identifying Resistance Mutations: A key mechanism of resistance is the emergence of mutations in the target kinase that prevent the drug from binding effectively. Future studies will need to identify the specific mutations that confer resistance to new indazole-based inhibitors. nih.gov

Developing Next-Generation Inhibitors: Once resistance mutations are identified, the next step is to design new inhibitors that are effective against the mutated kinase. This has been a successful strategy for other kinase inhibitors, leading to the development of second- and third-generation drugs. nih.gov

Combination Therapies: Combining a kinase inhibitor with other drugs that have different mechanisms of action can help to prevent or overcome resistance. Future clinical trials will likely explore various combination strategies.

Targeting Downstream Signaling Pathways: Even if the primary target kinase becomes resistant, it may still be possible to inhibit the signaling pathway further downstream. This represents another promising avenue for overcoming resistance.

Q & A

Q. What are the common synthetic routes for 2-(3-Amino-1H-indazol-4-yl)acetonitrile, and what critical parameters influence reaction yields?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. A plausible route includes:

Indazole Core Formation : Cyclization of substituted phenylhydrazines with nitriles or ketones under acidic conditions.

Functionalization : Introduction of the amino group at the 3-position via nitration/reduction or direct substitution.

Acetonitrile Attachment : Alkylation or nucleophilic substitution to attach the acetonitrile moiety at the 4-position.

Q. Critical Parameters :

  • Temperature Control : Excessive heat may degrade sensitive intermediates.
  • Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
CyclizationHNO₃/H₂SO₄, 0–5°C45–60Nitration regioselectivity
AminationNH₃, Pd/C, H₂70–85Over-reduction of indazole
AlkylationK₂CO₃, CH₃CN, 80°C50–65Competing side reactions

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : SHELXL software for structure solution and refinement, addressing thermal motion and disorder .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound in drug discovery?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:

  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites for ligand-receptor interactions.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior .
  • Molecular Dynamics (MD) : Simulate binding stability with biological targets (e.g., kinases).

Q. Key Findings :

  • The amino group at C3 enhances H-bond donor capacity.
  • Acetonitrile’s nitrile group participates in dipole interactions with hydrophobic enzyme pockets.

Q. How do researchers address contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies often arise due to:

  • Assay Conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) .
  • Target Selectivity : Off-target effects in cell-based vs. enzyme-linked assays.

Q. Resolution Strategies :

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Meta-Analysis : Cross-reference data from PubChem BioAssay and ChEMBL to identify consensus trends .

Q. What are the challenges in optimizing the synthetic scalability of this compound for preclinical studies?

Methodological Answer: Key challenges include:

  • Purification : Chromatography bottlenecks due to polar byproducts.
  • Stability : Hydrolysis of the nitrile group under prolonged storage.

Q. Optimization Approaches :

  • Flow Chemistry : Continuous synthesis reduces reaction times and improves yield consistency.
  • Lyophilization : Stabilize the compound as a hydrochloride salt for long-term storage.

Q. How is this compound utilized in structure-activity relationship (SAR) studies for kinase inhibitors?

Methodological Answer: The compound serves as a scaffold for:

  • Core Modifications : Substituting the amino group with methyl or acetyl to assess steric effects.
  • Side-Chain Elaboration : Adding sulfonamide or carbamate groups to enhance solubility.

Case Study :
In a JAK2 inhibitor study, replacing the acetonitrile with a carboxylate group increased potency by 10-fold but reduced bioavailability .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

Methodological Answer:

  • HPLC-MS : Monitor hydrolysis of the nitrile to carboxylic acid.
  • NMR Stability Studies : Track pH-dependent degradation in simulated gastric fluid (pH 1.2–3.0).
  • XPS (X-ray Photoelectron Spectroscopy) : Analyze surface oxidation in solid-state formulations .

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